5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[d]imidazol-2(3H)-one
Overview
Description
Synthesis Analysis
The synthesis of compounds related to 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[d]imidazol-2(3H)-one involves various strategies. One approach includes the Pd-catalyzed borylation of aryl bromides using 2,2′-bis(1,3,2-benzodioxaborole) and pinacol, which has proven effective, especially for aryl bromides bearing sulfonyl groups . Another method for synthesizing tetrasubstituted imidazoles, which are structurally related to the compound of interest, employs a four-component reaction involving aromatic aldehydes, amines, substituted benzils, and ammonium acetate, catalyzed by porous CeO2 nanorods . These methods highlight the versatility and efficiency of current synthetic approaches in creating boron-containing heterocycles and imidazole derivatives.
Molecular Structure Analysis
The molecular structure of boron-containing compounds, such as 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-(2,2,2-trifluoroethyl)-1H-pyrazole, has been confirmed using various spectroscopic techniques including FT-IR, 1H NMR, 13C NMR, and MS. Additionally, X-ray diffraction has been employed to determine the single crystal structure, and density functional theory (DFT) calculations have been used to corroborate the experimental findings . These studies are essential for understanding the three-dimensional arrangement of atoms within the molecule and for predicting reactivity and properties.
Chemical Reactions Analysis
The chemical reactivity of imidazole and benzimidazole derivatives is of significant interest due to their potential biological activities. For instance, the synthesis of 1,2,4,5-tetrasubstituted imidazoles involves a multi-component reaction that can yield a variety of substituted products with potential anti-cancer and antibacterial properties . Additionally, the regioselective nitration of imidazo[4,5-e][2,1]benzoxazoles followed by reaction with benzyl cyanide in basic conditions leads to new fluorophores with potential antibacterial activity . These reactions demonstrate the chemical versatility of imidazole derivatives and their potential for generating compounds with significant biological activities.
Physical and Chemical Properties Analysis
The physical and chemical properties of novel heterocyclic compounds are crucial for their potential application. The lipophilicity of synthesized compounds can be investigated using HPLC, and their acidity constants (pKa values) can be determined potentiometrically in various non-aqueous solvents . The thermal stability and degradation kinetics of these compounds can be studied using methods like the Coats–Redfern and Horowitz–Metzger methods, providing insights into their stability and decomposition pathways . Understanding these properties is vital for the development of new drugs and materials.
Scientific Research Applications
- Quantum-Chemical Calculations, NMR Spectroscopy, and X-Ray Diffraction Analysis
- Two phenylboronic ester derivatives, similar to the compound you mentioned, have been synthesized and their single crystals grown from hexane and petroleum ether .
- The molecular structure optimized by DFT is consistent with the crystal structure determined by X-ray single crystal diffraction .
- Their molecular electrostatic potentials, Hirshfeld surface analysis and 2D fingerprint have been studied, revealing some physical and chemical properties of the compounds .
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Organic Synthesis and Catalysis
- The compound you mentioned is similar to phenylboronic ester derivatives, which are widely used in organic synthesis and catalysis .
- A common method to prepare such compounds is to react tetramethylboron hydride with bromobenzene .
- The specific reaction conditions can be adjusted according to experimental needs .
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Diels-Alder Reaction
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Fluorescent Probe and Analytical Reagent
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Anti-Cancer Drug Synthesis
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Insulin Glycosylation
Future Directions
properties
IUPAC Name |
5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-dihydrobenzimidazol-2-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17BN2O3/c1-12(2)13(3,4)19-14(18-12)8-5-6-9-10(7-8)16-11(17)15-9/h5-7H,1-4H3,(H2,15,16,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LQVSXEXWXILGBH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)NC(=O)N3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17BN2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50656450 | |
Record name | 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-dihydro-2H-benzimidazol-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50656450 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.10 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[d]imidazol-2(3H)-one | |
CAS RN |
710348-69-9 | |
Record name | 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-dihydro-2H-benzimidazol-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50656450 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,3-Dihydro-2-oxo-1H-benzimidazole-5-boronic acid,pinacol ester | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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